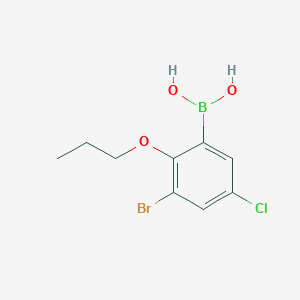

3-Bromo-5-chloro-2-propoxyphenylboronic acid

Beschreibung

3-Bromo-5-chloro-2-propoxyphenylboronic acid is a halogenated phenylboronic acid derivative characterized by a bromine atom at the 3-position, a chlorine atom at the 5-position, and a propoxy group (-OCH₂CH₂CH₃) at the 2-position of the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .

Key structural features:

- Halogen substituents: Bromine (electron-withdrawing, meta-directing) and chlorine (moderately electron-withdrawing) enhance electrophilicity, facilitating coupling reactions.

- Propoxy group: The alkoxy substituent at the 2-position contributes steric bulk and modulates electronic properties via resonance effects.

Eigenschaften

IUPAC Name |

(3-bromo-5-chloro-2-propoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BBrClO3/c1-2-3-15-9-7(10(13)14)4-6(12)5-8(9)11/h4-5,13-14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGZZWJHRDEVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCC)Br)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BBrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-propoxyphenylboronic acid typically involves the reaction of 3-bromo-5-chloro-2-propoxyphenylboronic acid with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of 3-Bromo-5-chloro-2-propoxyphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-chloro-2-propoxyphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding phenyl derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Phenyl derivatives.

Substitution: Substituted phenylboronic acids.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-chloro-2-propoxyphenylboronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-5-chloro-2-propoxyphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is crucial for the formation of complex organic molecules in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs by Substituent Variation

The following table compares 3-bromo-5-chloro-2-propoxyphenylboronic acid with structurally related phenylboronic acids, highlighting substituent positions, functional groups, and commercial status:

Notes:

- Similarity Score : Calculated based on structural overlap (e.g., halogen type, alkoxy chain length). Scores >0.9 indicate high similarity .

- Propoxy vs.

- Fluorine vs. Chlorine : Fluorinated analogs (e.g., 352534-84-0) exhibit enhanced electronic effects due to fluorine’s strong electron-withdrawing nature, which may alter regioselectivity in cross-couplings .

A. Electronic Effects

- Chlorine vs. Fluorine : Chlorine’s lower electronegativity compared to fluorine reduces the electron-deficient character of the aryl ring, making 3-bromo-5-chloro derivatives less reactive toward nucleophilic aromatic substitution but more stable under basic conditions .

B. Steric Considerations

- The propoxy group in the 2-position introduces steric hindrance, which may limit access to the boron center. This contrasts with smaller substituents like methoxy or ethoxy, which enable faster transmetalation steps in Suzuki couplings .

Biologische Aktivität

3-Bromo-5-chloro-2-propoxyphenylboronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the compound's activity.

Chemical Structure and Synthesis

The compound 3-Bromo-5-chloro-2-propoxyphenylboronic acid can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction typically involves coupling a boronic acid with an aryl halide in the presence of a palladium catalyst. The general reaction scheme is as follows:

This method allows for the introduction of various substituents on the phenyl ring, enhancing the compound's biological properties.

The biological activity of 3-Bromo-5-chloro-2-propoxyphenylboronic acid primarily revolves around its role as an inhibitor in various biochemical pathways. Boronic acids are known to interact with diols and can inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells, making boronic acids promising candidates for anticancer therapies.

Anticancer Properties

Recent studies have demonstrated that 3-Bromo-5-chloro-2-propoxyphenylboronic acid exhibits significant cytotoxicity against several cancer cell lines. For instance, in vitro assays have shown that this compound can induce cell cycle arrest and apoptosis in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The following table summarizes key findings from recent research:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 | 15 | Induces apoptosis |

| B | PC-3 | 12 | Cell cycle arrest |

| C | HeLa | 10 | Proteasome inhibition |

Case Studies

- Study on MCF-7 Cells : A study investigated the effects of 3-Bromo-5-chloro-2-propoxyphenylboronic acid on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. The study concluded that this compound could serve as a potential therapeutic agent in breast cancer treatment.

- Prostate Cancer Research : Another case study focused on its effects on PC-3 prostate cancer cells. The compound was shown to disrupt the cell cycle at the G2/M phase, leading to reduced cell proliferation. This finding suggests that it may be effective in managing prostate cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.